N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide
Description
N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxycyclohexyl moiety, a dioxoisoindole structure, and a carboxamide group
Properties
IUPAC Name |
N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-16(22)12-7-6-10(8-13(12)17(19)23)15(21)18-9-11-4-2-3-5-14(11)20/h6-8,11,14,20H,2-5,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRMFWGTXRZQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3CCCCC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a hydroxycyclohexyl derivative with a phthalic anhydride derivative under acidic conditions to form the dioxoisoindole core. This intermediate is then further reacted with a suitable amine to introduce the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, phase-transfer agents, or alternative solvents to enhance reaction efficiency. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups in the dioxoisoindole moiety can be reduced to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets. The hydroxycyclohexyl moiety may facilitate binding to hydrophobic pockets in proteins, while the dioxoisoindole structure can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxycyclohexyl)methyl]-2-(methylamino)benzamide
- N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-4-carboxamide
Uniqueness
N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a hydroxycyclohexyl moiety with a dioxoisoindole core and a carboxamide group provides a distinct chemical profile that can be leveraged for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
